Tolcapone is a yellow, crystalline powder that acts as a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). [] It is classified as a nitrocatechol derivative. [] In scientific research, Tolcapone serves as a valuable tool for investigating the role of COMT in various biological processes and exploring its therapeutic potential in different disease models. [, , ]
Molecular Structure Analysis
Oxidation: The catechol moiety is susceptible to oxidation, yielding quinone-like species. This property is relevant to its potential for redox cycling and generation of reactive oxygen species (ROS). [, ]
Methylation: Tolcapone is a substrate for COMT, undergoing methylation at one of its hydroxyl groups to form 3-OMT. [, ]
Glucuronidation: Tolcapone undergoes conjugation with glucuronic acid in the liver, forming the inactive 3-O-beta-D-glucuronide conjugate. []
Mechanism of Action
Tolcapone exerts its primary effect by inhibiting COMT, an enzyme involved in the metabolic breakdown of catecholamine neurotransmitters, including dopamine, epinephrine, and norepinephrine. [, ] By inhibiting COMT, Tolcapone increases the availability of these neurotransmitters in the brain and other tissues. [, ]
This mechanism is particularly relevant in the context of Parkinson's disease, where the loss of dopamine-producing neurons leads to motor symptoms. [, , ] Tolcapone's ability to enhance dopamine levels has led to its investigation as an adjunctive therapy in Parkinson's disease. [, , , ]
Pharmacokinetics and Metabolism
Following oral administration, Tolcapone undergoes rapid absorption and reaches peak plasma concentrations within approximately 1.5 hours. [] It exhibits a half-life of about 2.3 hours, indicating a relatively short duration of action. []
Tolcapone is primarily metabolized in the liver, with glucuronidation being the major metabolic pathway. [] The primary metabolite, the 3-O-beta-D-glucuronide conjugate, is pharmacologically inactive and is excreted in urine and feces. [] Another significant metabolite is 3-O-methyltolcapone (3-OMT), which also possesses COMT inhibitory activity but with a longer half-life than the parent compound. [, ]
Physical and Chemical Properties Analysis
Tolcapone is a yellow, crystalline powder with the following physicochemical characteristics: []
Applications
Parkinson's disease research: Investigating its potential as a therapeutic agent for managing motor fluctuations in Parkinson's disease. Numerous studies have explored its effects on "on-off" fluctuations, levodopa requirements, and quality of life. [, , , , , , , , ]
Neurological and psychiatric disorders: Studying the role of COMT in other neurological and psychiatric conditions, such as schizophrenia and frontotemporal dementia. [, , ]
Cancer research: Investigating its potential as an anti-cancer agent in neuroblastoma, based on its ability to modulate catecholamine levels and induce oxidative stress in tumor cells. [, , ]
Amyloid diseases: Exploring its potential as a therapeutic agent for transthyretin amyloidosis, based on its ability to stabilize transthyretin tetramers and inhibit amyloid fibril formation. [, ]
Drug metabolism and pharmacokinetics: Understanding its metabolic pathways and potential drug-drug interactions, especially in combination with levodopa and other Parkinson's disease medications. [, , , , ]
Future Directions
Developing safer Tolcapone analogues: Synthesizing new chemical entities with improved safety profiles while retaining its therapeutic benefits. []
Personalized medicine approaches: Identifying genetic or other biomarkers that can predict response and tolerance to Tolcapone, allowing for personalized treatment strategies. [, ]
Understanding its long-term effects: Conducting further research to assess the long-term safety and efficacy of Tolcapone in different patient populations. [, ]
Developing new drug delivery systems: Exploring novel formulations and delivery systems to improve its bioavailability and reduce potential side effects. []
Related Compounds
3-O-Methyltolcapone (3-OMT)
Compound Description: 3-O-Methyltolcapone (3-OMT) is the primary metabolite of Tolcapone, formed through O-methylation by Catechol-O-methyltransferase (COMT) []. Unlike Tolcapone, 3-OMT lacks pharmacological activity as a COMT inhibitor [].
Relevance: The formation of 3-OMT significantly impacts the pharmacokinetics of Tolcapone. Tolcapone administration leads to a dose-dependent reduction in 3-OMD levels [, , , ]. While 3-OMT itself is inactive, its prolonged half-life contributes to the extended duration of Tolcapone's action []. 3-O-Methyltolcapone and its lipophilic analogues have shown promise as potent inhibitors of Transthyretin (TTR) amyloidogenesis, exceeding the potency of Tolcapone [].
Entacapone
Compound Description: Entacapone is another Catechol-O-methyltransferase (COMT) inhibitor used as adjunctive therapy in Parkinson's disease, primarily for managing motor fluctuations [, , , , ]. Unlike Tolcapone, Entacapone demonstrates limited penetration of the blood-brain barrier, resulting in predominantly peripheral effects [, ].
Opicapone
Compound Description: Opicapone, similar to Tolcapone and Entacapone, functions as a Catechol-O-methyltransferase (COMT) inhibitor. It is utilized in conjunction with Levodopa/carbidopa to alleviate motor fluctuations experienced by Parkinson's disease patients [].
Relevance: Like Tolcapone, Opicapone belongs to the COMT inhibitor class and shares the therapeutic goal of improving Levodopa effectiveness by extending its duration of action []. Clinicians often consider the efficacy and safety profiles of all three COMT inhibitors – Tolcapone, Entacapone, and Opicapone – when determining the most suitable treatment option for patients with advanced Parkinson's disease [, ].
Levodopa
Relevance: Tolcapone is used adjunctively with Levodopa to mitigate motor fluctuations and enhance Levodopa's therapeutic effects [, ]. By inhibiting COMT, Tolcapone slows down Levodopa's peripheral metabolism, thereby increasing its bioavailability and prolonging its duration of action [, , ]. This synergistic action allows for a reduction in Levodopa dosage and frequency, potentially minimizing Levodopa-associated side effects [, , , ].
Carbidopa
Compound Description: Carbidopa, a dopa decarboxylase inhibitor, is frequently co-administered with Levodopa [, , ]. It acts by blocking the peripheral conversion of Levodopa to dopamine, ensuring a greater proportion of Levodopa reaches the brain [].
Relevance: Tolcapone is often used in conjunction with the Levodopa/Carbidopa combination to further enhance Levodopa's effectiveness and manage motor fluctuations [, ]. Studies indicate that Tolcapone does not interfere with Carbidopa's pharmacokinetics, suggesting the absence of clinically significant interactions between these drugs [].
Benserazide
Compound Description: Benserazide, similar to Carbidopa, is a peripheral dopa decarboxylase inhibitor. It is co-formulated with Levodopa to enhance its central bioavailability by reducing its peripheral degradation [, ].
Relevance: Tolcapone is often employed alongside Levodopa/Benserazide formulations to address motor complications in Parkinson's disease [, ]. Research indicates that Tolcapone's effect on Levodopa pharmacokinetics remains consistent across various Levodopa/Benserazide formulations, suggesting the absence of formulation-specific interactions [].
Selegiline
Compound Description: Selegiline is a selective monoamine oxidase B (MAO-B) inhibitor often used in Parkinson's disease treatment []. Its mechanism involves preventing dopamine breakdown, thereby prolonging dopamine availability in the brain.
2,4-Dinitrophenol (DNP)
Compound Description: 2,4-Dinitrophenol (DNP) is a known uncoupling agent of oxidative phosphorylation, leading to mitochondrial dysfunction []. This chemical disrupts the process by which cells generate energy, potentially leading to cellular damage and toxicity.
Relevance: Structural similarities were observed between the mitochondrial damage induced by Tolcapone and DNP in rat models []. This finding suggests that Tolcapone, at high concentrations, might disrupt mitochondrial function similarly to DNP, potentially explaining the hepatotoxicity observed with Tolcapone in some cases [].
Oxaliplatin
Compound Description: Oxaliplatin is a platinum-based chemotherapeutic agent used in cancer treatment [].
Relevance: The combination of Tolcapone and Oxaliplatin demonstrated synergistic cytotoxic effects in neuroblastoma cell lines []. This preclinical finding suggests a potential therapeutic application of Tolcapone in combination with Oxaliplatin for neuroblastoma, warranting further investigation in clinical settings [].
(-)-Epigallocatechin-3-gallate (EGCG)
Relevance: Tolcapone, through its COMT-inhibiting properties, effectively increased the bioavailability of unmethylated EGCG in mouse models []. This finding suggests that combining Tolcapone with EGCG could enhance the latter's anticancer properties by preventing its rapid degradation, opening avenues for future cancer prevention strategies [].
Pergolide
Compound Description: Pergolide is a dopamine agonist previously used in the treatment of Parkinson’s disease. It mimics the action of dopamine in the brain [].
Relevance: A study compared the efficacy of Tolcapone and Pergolide as adjunctive therapies to Levodopa in Parkinson’s disease patients []. While both drugs showed comparable benefits in reducing Levodopa dosage, improving motor impairment and disability, and impacting general health-related quality of life, Tolcapone demonstrated superior results in a disease-specific quality of life questionnaire (PDQ-39) [].
Bromocriptine
Compound Description: Bromocriptine, similar to Pergolide, belongs to the dopamine agonist class and was previously used in Parkinson’s disease management [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NADPH oxidase inhibitor. Blocks PDGF-mediated NADPH activation and ROS production. Inhibits PMS-induced oxidative burst (IC50 = 2 μM, HeLa cells). Shows anti-ischemic effects ex vivo. VAS2870 is a selective inhibitor of the NADPH oxidases. Pre-incubation of rat vascular smooth muscle cells with VAS2870 abolishes platelet-derived growth factor-dependent chemotaxis without affecting cell cycle progression (IC50 = 10 µM). At low (2.8 mM), but not high (16.7 mM), concentrations of glucose, treatment with VAS2870 (20 µM) increases glucose-stimulated insulin secretion of rat pancreatic islets by 70%.5 It significantly reduces production of reactive oxygen species in mouse brain, rat vascular smooth muscle culture, and human umbilical vein endothelial cells. Treatment with VAS2870 pre- or post-ischemia is neuroprotective in mouse brain. VAS2870 inhibits vasculogenesis of mouse embryonic stem cell cultures and inhibits cell proliferation of rat hepatoma cells. VAS 2870 is a NADPH oxidase (Nox) inhibitor that enhances TGF-β-induced apoptosis of liver tumor cells.
VAS3947 is a selective inhibitor of NADPH oxidase activity in low micromolar concentrations, interfering neither with ROS detection nor with XOD or eNOS activities.
Variegatic acid is a natural inhibitor of β-hexosaminidase release and tumor necrosis factor (TNF)-α secretion from rat basophilic leukemia (RBL 2H3) cells, with IC50 values of 10.4 μM and 16.8 μM, respectively, also inhibiting PKC β1 activity with an IC50 value of 36.2 μM.
Vasicinone is a quinazoline alkaloid that can be isolated from A. vasica leaves and demonstrates bronchodilatory activity. It also is reported to possess antioxidant activity in nitric oxide and ABTS radical scavenging assays.
Argipressin is a synthetic peptide identical to the endogenous nonapeptide hormone with antidiuretic property. Synthesized in the hypothalamus and stored/released from the posterior lobe of the pituitary, argipressin's primary function is regulating extracellular fluid volume. This agent can also act as a vasoconstrictor, increasing blood pressure and systemic vascular resistance. Argipressin is the predominant form of mammalian vasopressin (antidiuretic hormone). It is a nonapeptide containing an arginine at residue 8 and two disulfide-linked cysteines at residues of 1 and 6. It has a role as a cardiovascular drug, a hematologic agent and a mitogen. The predominant form of mammalian antidiuretic hormone. It is a nonapeptide containing an ARGININE at residue 8 and two disulfide-linked cysteines at residues of 1 and 6. Arg-vasopressin is used to treat DIABETES INSIPIDUS or to improve vasomotor tone and BLOOD PRESSURE.
Vatalanib is an orally bioavailable anilinophthalazine with potential antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms. Vatalanib is a member of the class of phthalazines that is phthalazine in which the hydrogens at positions 1 and 4have been replaced by a p-chlorophenylamino group and a pyridin-4-ylmethyl group, respectively. It is a multi-targeted tyrosine kinase inhibitor for all isoforms of VEGFR, PDGFR and c-Kit. It has a role as an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an angiogenesis inhibitor and a vascular endothelial growth factor receptor antagonist. It is a member of phthalazines, a member of pyridines, a member of monochlorobenzenes and a secondary amino compound. Vatalanib (PTK787/ZK-222584) is a new oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is under investigation for the treatment of solid tumors.